3-(4-Pyrimidinyl)butanoic acid
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Overview
Description
3-(4-Pyrimidinyl)butanoic acid: is an organic compound that features a pyrimidine ring attached to a butanoic acid chain Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyrimidinyl)butanoic acid typically involves the formation of the pyrimidine ring followed by the attachment of the butanoic acid chain. One common method involves the reaction of an appropriate pyrimidine derivative with a butanoic acid precursor under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyrimidinyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
3-(4-Pyrimidinyl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Pyrimidinyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Pyrimidinyl)butanoic acid include other pyrimidine derivatives such as:
- 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid
- Pyrazolo[3,4-b]pyridines
- Pyrido[2,3-d]pyrimidines
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the pyrimidine ring with a butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-pyrimidin-4-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(4-8(11)12)7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) |
InChI Key |
PPIKCCULTNFQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=NC=NC=C1 |
Origin of Product |
United States |
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